Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of acylhydrazines with carboxylic acid derivatives. One common method includes the reaction of ethyl cyanoacetate with cyclobutanecarboxylic acid hydrazide under acidic conditions, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring structure .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds .
Scientific Research Applications
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-infective agent.
Mechanism of Action
The mechanism of action of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis and protein function .
Comparison with Similar Compounds
- Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
- Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate
Comparison: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
CMUDVIIYXRDURD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCC2 |
Origin of Product |
United States |
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